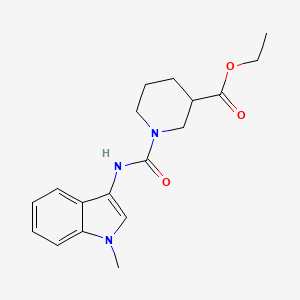

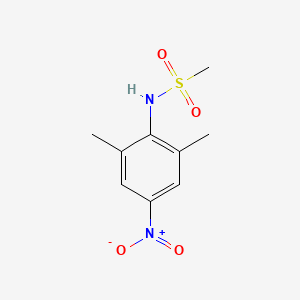

![molecular formula C17H14ClF3N2O2 B2521374 N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide CAS No. 339024-27-0](/img/structure/B2521374.png)

N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various reactions such as electrophilic cyclization, Michael addition, and Mannich reaction. For instance, N-allyl-5-amino-1H-pyrazole-4-carboxamides undergo cyclization to give dihydrooxazolyl derivatives when reacted with polyphosphoric acid and N-halosuccinimides . Similarly, the synthesis of fluorinated heterocyclic scaffolds like 5-allyl-7,7-difluoro-2-(2,4-difluorophenyl)-6-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-amine is achieved through a sequence of reactions including Michael addition and Dieckmann condensation .

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques. For example, two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide were characterized by X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy . Atropisomerism, a phenomenon where molecules with chiral axes exist due to restricted rotation, is observed in N-benzylcarboxamide derivatives of bicyclic compounds .

Chemical Reactions Analysis

The chemical reactions of related compounds involve functionalization and cyclization. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leads to the formation of carboxamide derivatives and imidazo[4,5-b]pyridine derivatives . These reactions are often explored theoretically to understand the mechanisms involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are studied through various analytical methods. The thermal stability of polymorphs is assessed using thermogravimetry and differential thermal analysis, revealing that form alpha of a compound is more stable than form beta . The antimicrobial activity of thieno(2,3-d)pyrimidine-6-carboxamides is evaluated, showing significant activity against various microorganisms .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

The compound N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide, though not directly cited in the available literature, is chemically related to a class of compounds involved in various synthetic and characterization studies. Research has focused on the synthesis, characterization, and potential applications of structurally similar compounds. For instance, the preparation of novel non-peptide CCR5 antagonists through complex chemical synthesis involving chlorobenzyl and piperidyl derivatives highlights the intricate synthetic routes utilized in pharmaceutical chemistry for the development of therapeutic agents (H. Bi, 2014). Similarly, studies on the electrochemical addition of allyl and benzyl groups to acetone, resulting in various alcohol derivatives, demonstrate the versatility of these functional groups in synthetic organic chemistry (Shohei Satoh, Hiroshi Suginome, Masao Tokuda, 1983). These findings are indicative of the broader research applications of compounds with complex structures, including the synthesis of intermediates for further chemical transformations and the development of new pharmaceuticals.

Biological Evaluation and Potential Applications

Although the specific compound N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide was not directly identified in the searched literature, related research on N-allyl and chloro-substituted pyridinecarboxamide derivatives suggests potential biological relevance. For example, the synthesis and biological evaluation of novel P2X7R radioligands, which are critical in various neurological pathways, indicate the importance of structurally similar compounds in medicinal chemistry and drug discovery (Mingzhang Gao et al., 2018). Such studies underscore the potential of N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide and its analogs in contributing to the development of new therapeutic agents targeting specific receptors or biological pathways.

Eigenschaften

IUPAC Name |

5-chloro-6-oxo-N-prop-2-enyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF3N2O2/c1-2-6-22-15(24)12-8-14(18)16(25)23(10-12)9-11-4-3-5-13(7-11)17(19,20)21/h2-5,7-8,10H,1,6,9H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZNSTDSNKVLHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

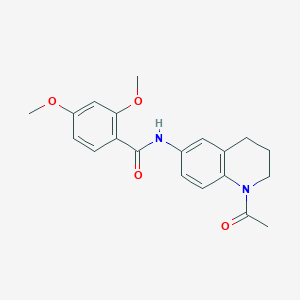

![3-((6-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2521295.png)

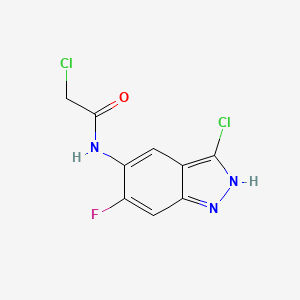

![2-Chloro-N-[4-(2,5-dimethylpyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B2521297.png)

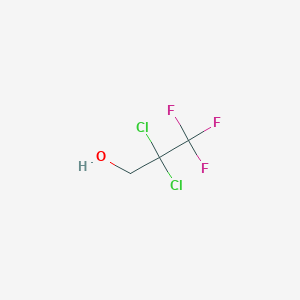

![7-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2521300.png)

![Methyl {(4E)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL}acetate](/img/structure/B2521302.png)

![3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2521304.png)

![1-(2,4-dimethylphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2521314.png)